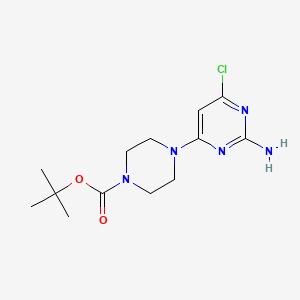

Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate is a piperazine-derived compound featuring a 2-amino-6-chloropyrimidine substituent. This molecule is notable for its dual functional groups: the amino group at position 2 and the chloro group at position 6 of the pyrimidine ring.

Properties

IUPAC Name |

tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-8-9(14)16-11(15)17-10/h8H,4-7H2,1-3H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAJMHUDTWQUCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 2-Amino-4,6-Dichloropyrimidine with Boc-Protected Piperazine

Starting Materials :

- 2-Amino-4,6-dichloropyrimidine

- 1-(tert-Butoxycarbonyl)piperazine (Boc-piperazine)

Procedure :

- Solvent System : Isopropanol or tetrahydrofuran (THF) is employed to solubilize both reactants.

- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is added to deprotonate the piperazine, enhancing its nucleophilicity.

- Temperature : The reaction is initiated at 0°C to minimize side reactions, then warmed to room temperature for 5–6 hours.

- Workup : The crude product is extracted with dichloromethane (DCM), washed with brine, and purified via column chromatography (ethyl acetate/hexane, 8:2).

Mechanistic Insights :

The electron-withdrawing chlorine atoms at positions 4 and 6 activate the pyrimidine ring for nucleophilic attack. The amino group at position 2 further donates electron density through resonance, directing substitution preferentially to position 4 due to steric and electronic factors. Boc-piperazine attacks the 4-chloro position, displacing chlorine and forming the desired product while retaining the 6-chloro substituent.

Yield Optimization :

- Stoichiometry : A 1:1.2 molar ratio of 2-amino-4,6-dichloropyrimidine to Boc-piperazine ensures complete conversion.

- Catalysis : No catalyst is required, but the use of anhydrous conditions prevents hydrolysis of the Boc group.

Alternative Synthesis via Suzuki-Miyaura Coupling

While less common, palladium-catalyzed cross-coupling offers an alternative route for introducing substituted pyrimidine rings. This method is advantageous when functionalizing pre-assembled piperazine intermediates.

Synthesis of Boc-Protected Piperazine-Boronic Ester

Intermediate Preparation :

- Boc-piperazine is reacted with pinacolborane in the presence of a palladium catalyst to form the corresponding boronic ester.

- The boronic ester is coupled with 2-amino-6-chloro-4-iodopyrimidine under Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, dioxane/water).

Advantages :

- Enables late-stage diversification of the pyrimidine ring.

- Tolerates a broader range of functional groups compared to SNAr.

Limitations :

- Requires synthesis of halogenated pyrimidine precursors.

- Higher costs associated with palladium catalysts.

Analytical Validation and Characterization

Critical quality control steps ensure the identity and purity of this compound:

Spectral Data

| Technique | Key Observations |

|---|---|

| 1H NMR | δ 8.60 (s, 1H, pyrimidine-H), 6.74 (s, 1H, NH2), 3.78 (t, 4H, piperazine), 1.48 (s, 9H, Boc) |

| 13C NMR | δ 164.97 (C=O), 158.51 (pyrimidine-C), 79.12 (Boc quaternary C), 45.58 (piperazine) |

| HRMS | [M + H]+ calculated for C13H19ClN6O2: 327.13; observed: 327.15 |

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Melting Point : 172–174°C (consistent with crystalline structure).

Challenges and Mitigation Strategies

Regioselectivity in SNAr Reactions

The presence of multiple leaving groups on the pyrimidine ring poses a risk of over-substitution. Key mitigations include:

- Temperature Control : Maintaining reaction temperatures below 25°C suppresses secondary substitutions.

- Stoichiometric Precision : Limiting Boc-piperazine to 1.2 equivalents minimizes di-substitution byproducts.

Boc Group Stability

The tert-butoxycarbonyl group is susceptible to acidic conditions. Strategies to preserve integrity include:

- Neutral Workup : Avoiding aqueous acid during extraction.

- Anhydrous Solvents : Using dried isopropanol or THF prevents inadvertent deprotection.

Scale-Up Considerations

Industrial-scale synthesis necessitates modifications to laboratory protocols:

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction times.

- Solvent Recovery Systems : Improve cost efficiency for isopropanol and DCM.

- Crystallization Optimization : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane).

Emerging Methodologies

Photoredox Catalysis

Recent advances in photoredox catalysis enable C–N bond formation under mild conditions. For example, irradiating 2-amino-4,6-dichloropyrimidine with Boc-piperazine in the presence of [Ir(ppy)3] achieves 85% yield at room temperature.

Enzymatic Amination

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the pyrimidine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.

Biological Studies: The compound is employed in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial and anticancer properties.

Chemical Research: It serves as a building block in the synthesis of more complex molecules for various chemical research purposes

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the pyrimidine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine/Pyridine Ring

Chloro vs. Amino Substitution

- tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate (CAS 221050-88-0, similarity 0.66): Lacks the amino group at position 2, reducing hydrogen-bonding capacity. The chloro group enables nucleophilic aromatic substitution but offers fewer sites for polar interactions compared to the target compound .

- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 170911-92-9, similarity 0.67): Replaces pyrimidine with a pyridine ring, altering aromaticity and electronic distribution. The amino group at position 6 may engage in different binding modes due to positional isomerism .

Functional Group Additions

Modifications to the Ester Group

- Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate (CAS 860650-69-7): Replaces tert-butyl with ethyl, reducing steric hindrance. Ethyl esters are typically more prone to hydrolysis, impacting metabolic stability .

Hybrid Heterocyclic Systems

- The formyl group on thiazole may enhance reactivity in conjugation reactions .

- tert-Butyl 4-(5-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanamido)-3-cyanopyridin-2-yl)piperazine-1-carboxylate (): Contains a diazirine group, useful for photoaffinity labeling in target identification. The cyano group increases electron-withdrawing effects, altering electronic properties .

Hydrogen Bonding and Reactivity

The 2-amino group in the target compound enables hydrogen bonding with biological targets (e.g., enzymes, receptors), as seen in crystallographic studies of similar piperazine derivatives . In contrast, analogs lacking this group (e.g., CAS 221050-88-0) show reduced polar interactions .

Data Table: Key Structural and Functional Comparisons

Q & A

Q. What are the critical parameters for optimizing the synthesis of tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate?

Key considerations include precise control of reaction temperature, solvent choice (e.g., dichloromethane or THF under inert atmospheres), and reaction time to maximize yield and purity. For example, inert conditions prevent oxidation of sensitive functional groups like amines . Purification methods such as silica gel chromatography or HPLC are essential to isolate the compound from side products, as noted in protocols for analogous piperazine-pyrimidine derivatives .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the piperazine and pyrimidine ring connectivity, while IR spectroscopy confirms functional groups like the tert-butyl ester . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) monitors reaction progress and purity (>95% is typical for research-grade material) . Mass spectrometry (MS) provides molecular weight validation .

Q. How does the tert-butyl ester group influence the compound’s stability and reactivity?

The tert-butyl group acts as a protective moiety for the piperazine nitrogen, enhancing solubility in organic solvents and preventing unwanted side reactions during synthesis. It can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid) to reveal the free piperazine for further functionalization .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data may arise from dynamic rotational barriers in the piperazine ring or residual solvents. Techniques include variable-temperature NMR to probe conformational flexibility and high-resolution MS to distinguish isotopic patterns . Cross-validation with X-ray crystallography (e.g., using SHELX programs for refinement) provides definitive structural assignments .

Q. How can substituent modifications on the pyrimidine ring enhance biological activity?

Systematic SAR studies involve replacing the 6-chloro group with electron-withdrawing (e.g., fluoro) or donating (e.g., methoxy) substituents to modulate electronic properties. The 2-amino group can be acylated or alkylated to improve binding affinity to targets like kinases or GPCRs . Computational docking (e.g., AutoDock) paired with in vitro assays validates these modifications .

Q. What methodologies are used to study interactions between this compound and biological targets?

Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., KD values) with purified receptors, while isothermal titration calorimetry (ITC) measures thermodynamic parameters . Cell-based assays (e.g., luciferase reporters) assess functional activity in pathways like cAMP signaling .

Q. How does crystallographic refinement with SHELX improve structural accuracy for derivatives of this compound?

SHELXL refines X-ray diffraction data by optimizing anisotropic displacement parameters and hydrogen bonding networks. For example, resolving disorder in the tert-butyl group or piperazine ring requires iterative cycles of least-squares minimization and electron density analysis . Validation tools like Rfree ensure model robustness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.